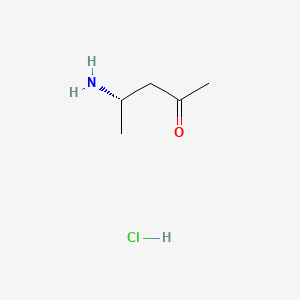

(S)-4-Aminopentan-2-one hydrochloride

Description

(S)-4-Aminopentan-2-one hydrochloride is a chiral amine hydrochloride derivative characterized by a pentan-2-one backbone with an amino group at the fourth carbon in the S-configuration. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

(4S)-4-aminopentan-2-one;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(6)3-5(2)7;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 |

InChI Key |

IWMBJCDJMBTWMV-WCCKRBBISA-N |

Isomeric SMILES |

C[C@@H](CC(=O)C)N.Cl |

Canonical SMILES |

CC(CC(=O)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of α-Oximinoketones

One of the most established and efficient methods for preparing α-aminoketones such as (S)-4-Aminopentan-2-one hydrochloride involves the catalytic hydrogenation of α-oximinoketones in acidic methanol solution. This approach was detailed in a 2022 study, where α-oximinoketones were synthesized first by reacting α-diketones with hydroxylamine hydrochloride or by direct nitrosation of ketones like 2-pentanone.

Step 1: Synthesis of α-Oximinoketones

Symmetrical and unsymmetrical α-diketones (e.g., 2-pentanone) are treated with hydroxylamine hydrochloride or subjected to nitrosation to yield α-oximinoketones. This step typically produces a mixture of isomers in some cases but can be optimized by direct nitrosation for better yields.Step 2: Catalytic Hydrogenation

The α-oximinoketones are subjected to hydrogenation under a hydrogen atmosphere (30 psi) with 5% palladium on carbon (Pd/C) catalyst in a methanol/hydrochloric acid (9:1) solvent system at room temperature (25 °C) for approximately 2 hours. This reduces the oxime group to the corresponding α-aminoketone hydrochloride salt.Outcome

The product, (S)-4-Aminopentan-2-one hydrochloride, is obtained as a crude reaction mixture after filtration and solvent removal under vacuum. It is typically used directly in subsequent synthetic steps without further purification.

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst | 5% Pd/C | |

| Solvent | Methanol/HCl (9:1) | |

| Hydrogen Pressure | 30 psi | |

| Temperature | 25 °C | Room temperature |

| Reaction Time | 2 hours | |

| Product Isolation | Filtration, solvent removal | Used crude for next steps |

This method is notable for its simplicity, high yield, and applicability to various α-aminoketones, including chiral derivatives.

Direct Reaction of 4-Aminopentan-2-one with Hydrochloric Acid

Another straightforward method involves the direct reaction of 4-aminopentan-2-one with hydrochloric acid to form the hydrochloride salt. This approach is commonly employed in both laboratory and industrial settings.

Process

The free base 4-aminopentan-2-one is treated with an equimolar amount of hydrochloric acid under controlled conditions. The reaction is typically conducted in aqueous media, allowing the formation of the crystalline hydrochloride salt.Industrial Scale Considerations

Large-scale synthesis uses reactors with controlled temperature, pressure, and reactant concentrations to optimize yield and purity. The hydrochloride salt is favored due to its enhanced solubility and stability in aqueous environments, which is beneficial for downstream applications.Physical and Chemical Properties

The hydrochloride salt has a molecular weight of approximately 137.61 g/mol and exhibits good solubility in water, facilitating its use in biological and medicinal chemistry research.

| Parameter | Condition | Notes |

|---|---|---|

| Reactants | 4-Aminopentan-2-one + HCl | Equimolar amounts |

| Solvent | Water or aqueous medium | |

| Temperature | Ambient to mild heating | Controlled for purity |

| Product Isolation | Crystallization or filtration | Produces stable hydrochloride salt |

Additional Synthetic Routes and Modifications

While the hydrogenation of α-oximinoketones and direct acid-base reaction are primary methods, other synthetic strategies have been explored indirectly through heteroannulation reactions involving α-aminoketones:

Heteroannulation Reactions

α-Aminoketones, including (S)-4-Aminopentan-2-one hydrochloride, have been used as intermediates in heteroannulation reactions with isocyanates and isothiocyanates to form imidazolin-2-ones and imidazolin-2-thiones. These reactions are typically conducted under thermal conditions and provide access to diverse heterocyclic compounds.Stereochemical Control

Chiral α-aminoketones can be prepared with enantiomeric purity by starting from chiral α-oximinoketones or by employing chiral catalysts during hydrogenation. This is crucial for applications in medicinal chemistry where stereochemistry affects biological activity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product Form | Notes |

|---|---|---|---|---|

| Hydrogenation of α-Oximinoketones | α-Oximinoketone (from α-diketone) | H2 (30 psi), Pd/C (5%), MeOH/HCl (9:1), 25 °C, 2 h | (S)-4-Aminopentan-2-one hydrochloride (crude) | High yield, direct use without purification |

| Direct Acid-Base Reaction | 4-Aminopentan-2-one | Hydrochloric acid, aqueous medium | (S)-4-Aminopentan-2-one hydrochloride (crystalline) | Scalable, industrially relevant |

| Heteroannulation (indirect use) | α-Aminoketones | Isocyanates or isothiocyanates, heat | Heterocyclic derivatives | Synthetic versatility, downstream applications |

Research Discoveries and Practical Considerations

The hydrogenation method provides a clean and efficient route to α-aminoketones, including chiral forms, with minimal by-products and straightforward workup.

The direct reaction with hydrochloric acid is preferred for industrial production due to simplicity and ease of scale-up, producing a stable salt suitable for storage and further chemical transformations.

The use of (S)-4-Aminopentan-2-one hydrochloride as an intermediate in heterocyclic synthesis expands its utility in drug discovery and medicinal chemistry, where the amino and ketone functionalities enable diverse chemical modifications.

Control of stereochemistry during synthesis is critical; methods involving chiral starting materials or catalysts ensure the production of enantiomerically enriched compounds, which is essential for biological activity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Aminopentan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-Aminopentan-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Aminopentan-2-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The exact pathways and targets can vary, but the compound’s chiral nature often plays a crucial role in its biological activity.

Comparison with Similar Compounds

Structural Differences and Implications

Ring Systems vs. Linear Chains: Compounds like (S)-4-Aminodihydrofuran-2(3H)-one hydrochloride and (R)-3-Amino-γ-butyrolactone hydrochloride feature five-membered lactone rings, which may confer rigidity and influence binding to biological targets . 4-Aminopiperidin-2-one hydrochloride’s six-membered piperidine ring introduces distinct conformational stability, likely affecting its pharmacokinetic profile compared to smaller ring systems .

Functional Groups: The ketone group in (S)-4-Aminopentan-2-one hydrochloride contrasts with ester groups in Methyl 2-aminopentanoate hydrochloride. Esters are prone to hydrolysis, limiting their stability in aqueous environments, whereas ketones are more chemically inert . The amine group in all compounds facilitates salt formation (e.g., hydrochlorides), improving solubility—a critical factor for bioavailability in drug design .

The R-configuration in (R)-3-Amino-γ-butyrolactone hydrochloride might lead to divergent biological activities, underscoring the importance of stereochemistry in drug efficacy .

Biological Activity

(S)-4-Aminopentan-2-one hydrochloride, also known as (S)-4-Aminopentan-2-one HCl, is a compound of significant interest in biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Structure : The compound features an amine group and a ketone functional group, which are crucial for its biological interactions.

(S)-4-Aminopentan-2-one hydrochloride exerts its effects through various molecular interactions:

- Enzyme Interaction : The amine group can form hydrogen bonds with active sites on enzymes, modulating their activity. This interaction is critical for influencing metabolic pathways and biochemical reactions in cells.

- Receptor Modulation : The compound may interact with specific receptors in the nervous system, potentially affecting neurotransmitter release and signaling pathways.

- Chemical Reactivity : The ketone group allows for participation in nucleophilic substitution reactions, further influencing enzyme and receptor activities.

Biological Activity

Research indicates that (S)-4-Aminopentan-2-one hydrochloride exhibits notable biological activities, particularly in the following areas:

- CNS Effects : Preliminary studies suggest anxiolytic and antidepressant properties, possibly through modulation of neurotransmitter systems like serotonin and dopamine.

- Pharmacological Potential : Its structural similarity to amino acids suggests possible roles in metabolic pathways, enhancing its relevance in drug design and development.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| (S)-4-Aminopentan-2-one HCl | C₅H₁₂ClNO | Contains both amine and ketone functionalities; unique carbon chain. |

| 4-Aminobutan-2-one | C₄H₉NO | Shorter carbon chain; distinct pharmacological properties. |

| 4-Aminopentan-3-one | C₅H₉NO | Positional isomer with different biological activity. |

The unique structure of (S)-4-Aminopentan-2-one hydrochloride allows it to exhibit distinct reactivity and solubility properties compared to its analogs.

Case Studies and Research Findings

-

Enzyme Mechanism Studies :

- A study explored the interactions between (S)-4-Aminopentan-2-one hydrochloride and various enzymes involved in metabolic pathways. The findings indicated that the compound could enhance enzyme activity under specific conditions, suggesting potential therapeutic applications in metabolic disorders .

-

CNS Activity Evaluation :

- In a controlled animal study, (S)-4-Aminopentan-2-one hydrochloride was administered to assess its effects on anxiety-like behaviors. Results showed a significant reduction in anxiety scores compared to control groups, indicating its potential as an anxiolytic agent.

- Pharmaceutical Applications :

Q & A

Q. What computational approaches predict the pH-dependent stability of (S)-4-Aminopentan-2-one hydrochloride?

- Methodological Answer : Use density functional theory (DFT) to model protonation states and degradation pathways at varying pH (1–12). Validate predictions with accelerated stability testing in buffered solutions. Correlate computational results with experimental LC-MS data to identify degradation products (e.g., oxidation at the ketone group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.